Consist

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

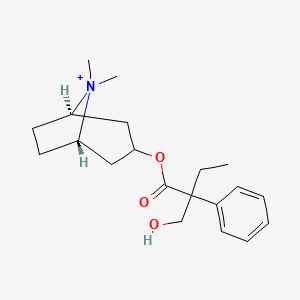

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class of compounds. It is a synthetic derivative of naturally occurring strobilurins found in several genera of wood-decaying fungi. Trifloxystrobin is primarily used in agriculture to control a wide range of fungal diseases in crops such as fruits, vegetables, and cereals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trifloxystrobin can be synthesized using various methods. One common method involves the reaction of m-trifluoromethyl acetophenone oxime with (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime in the presence of a catalyst for an etherification reaction. The reaction is carried out in a heterogeneous system consisting of an inorganic alkaline solution and an organic solvent. After the reaction, the product is separated, recrystallized, filtered, and dried to obtain trifloxystrobin .

Industrial Production Methods: An improved industrial process for the preparation of trifloxystrobin involves using environmentally friendly and commercially viable methods with high yield and chemical purity. This process includes the use of specific intermediates and optimized reaction conditions to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Trifloxystrobin undergoes various chemical reactions, including photoisomerization, where it is converted into different isomers under the influence of light. The major isomers formed include EE, EZ, ZE, and ZZ configurations .

Common Reagents and Conditions: The photoisomerization of trifloxystrobin is typically carried out in acetone under artificial sunlight. High-performance liquid chromatography (HPLC) is used to analyze the isomers formed during the reaction .

Major Products Formed: The major products formed from the photoisomerization of trifloxystrobin are its isomers, with the EE isomer being the biologically active form. The other isomers (EZ, ZE, and ZZ) have significantly lower fungicidal activity .

Aplicaciones Científicas De Investigación

Trifloxystrobin has a wide range of scientific research applications, particularly in agriculture. It is used to control fungal diseases in crops such as rice, cereals, fruits, vegetables, grapes, potatoes, and soybeans. The compound is effective against pathogens like powdery mildew, downy mildew, and anthracnose .

In addition to its agricultural applications, trifloxystrobin is also studied for its environmental impact and residue dynamics in various crops. Research focuses on its dissipation, residue distribution, and dietary risk assessment to ensure safe usage in food production .

Mecanismo De Acción

Trifloxystrobin works by interfering with mitochondrial respiration in plant pathogenic fungi. It binds to the Qo site of complex III in the mitochondrial electron transport chain, inhibiting electron transfer and disrupting the production of adenosine triphosphate (ATP). This inhibition of ATP synthesis leads to the death of the fungal cells .

Comparación Con Compuestos Similares

Trifloxystrobin belongs to the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, kresoxim-methyl, picoxystrobin, fluoxastrobin, oryzastrobin, dimoxystrobin, and pyraclostrobin . These compounds share a similar mode of action, inhibiting mitochondrial respiration by targeting the Qo site of complex III.

Uniqueness: Trifloxystrobin is unique in its high level of activity against a broad spectrum of fungal pathogens and its ability to control diseases in a wide range of crops. Its improved synthetic routes and industrial production methods also make it a commercially viable and environmentally friendly option compared to other strobilurins .

List of Similar Compounds:

- Azoxystrobin

- Kresoxim-methyl

- Picoxystrobin

- Fluoxastrobin

- Oryzastrobin

- Dimoxystrobin

- Pyraclostrobin

Trifloxystrobin’s effectiveness, broad-spectrum activity, and improved production methods make it a valuable tool in modern agriculture for managing fungal diseases and ensuring crop health.

Propiedades

Número CAS |

141493-03-0 |

|---|---|

Fórmula molecular |

C20H19F3N2O4 |

Peso molecular |

408.4 g/mol |

Nombre IUPAC |

methyl (2Z)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |

InChI |

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18- |

Clave InChI |

ONCZDRURRATYFI-QTCHDTBASA-N |

SMILES isomérico |

C/C(=N\OCC1=CC=CC=C1/C(=N/OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F |

SMILES canónico |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |

Punto de ebullición |

approximately 312 °C |

Color/Form |

White powder |

Densidad |

1.36 g/mL at 21 °C |

Punto de inflamación |

>70.00 °C (>158.00 °F) |

melting_point |

72.9 °C |

Descripción física |

White odorless solid; [Merck Index] |

Solubilidad |

In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |

Presión de vapor |

0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10779174.png)

![sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B10779177.png)

![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)

![N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)

![3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)

![5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10779226.png)

![3-[(21S,22S)-11-ethyl-16-[(1R)-1-hexoxyethyl]-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid](/img/structure/B10779237.png)

![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B10779258.png)